molecular formula C21H20N2O5 B1683477 Varespladib CAS No. 172732-68-2

Varespladib

Cat. No. B1683477
CAS RN: 172732-68-2
M. Wt: 380.4 g/mol
InChI Key: BHLXTPHDSZUFHR-UHFFFAOYSA-N
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Description

Synthesis Analysis

Varespladib is a synthetic molecule . It was developed and clinically tested to block inflammatory cascades of several diseases associated with elevated levels of secreted phospholipase A2 (sPLA2) .


Molecular Structure Analysis

The first structural and functional study of the complex between this compound and a PLA2-like snake venom toxin (MjTX-II) has been described . Crystallographic and bioinformatics analyses revealed interactions of this compound with two specific regions of the toxin .


Chemical Reactions Analysis

This compound has demonstrated potent inhibitory activity against several whole snake venoms and isolated PLA2 toxins . It inhibits the cytotoxic and myotoxic effects of MjTX-II from the medically important South American snake, Bothrops moojeni .


Physical And Chemical Properties Analysis

This compound has a molecular formula of C21H20N2O5 and a molar mass of 380.400 g·mol −1 . It is a synthetic molecule .

Scientific Research Applications

Inhibition in Acute Coronary Syndrome (ACS)

Varespladib has been evaluated for its effects on cardiovascular biomarkers in ACS patients. A study showed that when combined with atorvastatin, this compound effectively reduced LDL-C and inflammatory biomarkers in ACS patients without significantly affecting major adverse cardiovascular events. This suggests its potential for managing inflammation and lipid levels in ACS (Rosenson et al., 2010).

Snake Venom Neutralization

This compound has shown promising results as a broad-spectrum inhibitor against snake venom phospholipase A2 (PLA2) toxins. Studies have demonstrated its potency in inhibiting the cytotoxic and myotoxic effects of snake venoms, including those from Bothrops moojeni and medically relevant venoms from various species. This positions this compound as a potential therapeutic option for snakebite envenomation, offering a complementary approach to conventional antivenom therapy (Salvador et al., 2019; Wang et al., 2018).

Potential for Treating Other Venom-Related Effects

Further research into this compound's action against snake venom PLA2 toxins has expanded its potential applications in neutralizing venom effects beyond inflammation to include neurotoxicity and coagulation disturbances. For instance, this compound has been shown to prevent neuromuscular blockage and myotoxicity induced by crotoxin, the principal toxic component of Crotalus durissus terrificus venom (Maciel et al., 2021).

Clinical Trials and Development

This compound's effectiveness in reducing atherogenic lipoproteins and systemic inflammatory markers in coronary heart disease (CHD) patients has led to its investigation in multiple clinical trials. Despite the promise, its role in CHD treatment awaits further validation from ongoing trials, underscoring the complexity of translating preclinical success into clinical benefits (Rosenson et al., 2011).

Mechanism of Action

Target of Action

Varespladib primarily targets the IIa, V, and X isoforms of secretory phospholipase A2 (sPLA2) . These enzymes play a crucial role in the inflammatory response by catalyzing the hydrolysis of phospholipids, leading to the production of arachidonic acid and other pro-inflammatory mediators .

Mode of Action

This compound acts as an inhibitor of sPLA2 enzymes . By binding to these enzymes, it prevents them from catalyzing the hydrolysis of phospholipids, thereby disrupting the first step of the arachidonic acid pathway of inflammation . This results in a reduction of inflammation, modulation of lipid levels, and a decrease in levels of C-reactive protein (CRP) and interleukin-6 (IL-6), both of which are indicators of inflammation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting sPLA2, this compound prevents the release of arachidonic acid from membrane phospholipids . This, in turn, inhibits the production of eicosanoids, a group of bioactive lipids that includes prostaglandins and leukotrienes, which are key mediators of inflammation .

Pharmacokinetics

This compound is orally bioavailable . After absorption from the gastrointestinal tract, it undergoes rapid ester hydrolysis to become the active molecule .

Result of Action

The inhibition of sPLA2 by this compound leads to a reduction in inflammation and modulation of lipid levels . It also results in a decrease in levels of CRP and IL-6 . In some settings, such as acute coronary syndrome, the inhibition of spla2 by this compound seemed to be potentially harmful .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, in the context of snakebite envenomation, this compound has shown significant inhibitory effects on snake venom PLA2, making it a potential first-line drug candidate in snakebite envenomation therapy .

Safety and Hazards

Varespladib should be handled with care to avoid dust formation and breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be used . In case of accidental exposure, appropriate first aid measures should be taken .

Future Directions

Since 2016, scientific research has focused on the use of Varespladib as an inhibitor of snake venom toxins . It showed a significant inhibitory effect on snake venom PLA2, making it a potential first-line drug candidate in snakebite envenomation therapy . In 2019, the U.S. Food and Drug Administration (FDA) granted this compound orphan drug status for its potential to treat snakebite .

Biochemical Analysis

Biochemical Properties

Varespladib interacts with the IIa, V, and X isoforms of sPLA2, acting as an anti-inflammatory agent by disrupting the first step of the arachidonic acid pathway of inflammation . It has demonstrated a significant inhibitory effect on snake venom PLA2, which makes it a potential first-line drug candidate in snakebite envenomation therapy .

Cellular Effects

This compound has shown to reduce inflammation, lower and modulate lipid levels, and reduce levels of C-reactive protein (CRP) and interleukin-6 (IL-6), both indicators of inflammation . It has also demonstrated to be a potential antivenom support agent to prevent PLA2-dependent effects produced by snake venoms .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the IIa, V, and X isoforms of sPLA2 . This inhibition disrupts the first step of the arachidonic acid pathway of inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to have a significant inhibitory effect on snake venom PLA2 . It has also demonstrated ideal anti-snake venom properties in preclinical studies .

Dosage Effects in Animal Models

In animal models, this compound has shown unparalleled efficacy, rescuing animals from 100% (or more) lethal doses of venoms . It has also shown to repeatedly reverse venom-induced paralysis, restore blood clotting, and save lives, outperforming gold-standard antivenoms .

Metabolic Pathways

This compound is involved in the arachidonic acid pathway of inflammation, where it inhibits the IIa, V, and X isoforms of sPLA2 .

properties

IUPAC Name

2-(1-benzyl-2-ethyl-3-oxamoylindol-4-yl)oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5/c1-2-14-19(20(26)21(22)27)18-15(9-6-10-16(18)28-12-17(24)25)23(14)11-13-7-4-3-5-8-13/h3-10H,2,11-12H2,1H3,(H2,22,27)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHLXTPHDSZUFHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=C(N1CC3=CC=CC=C3)C=CC=C2OCC(=O)O)C(=O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

172733-42-5 (Sodium salt)
Record name Varespladib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172732682
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50169378
Record name Varespladib
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

172732-68-2
Record name Varespladib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=172732-68-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Varespladib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172732682
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Varespladib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11909
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Varespladib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50169378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VARESPLADIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Q3P98DATH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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